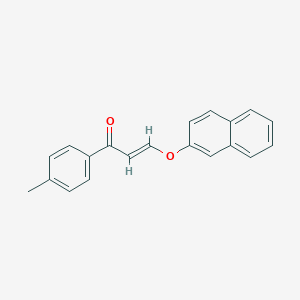![molecular formula C19H22N2O2 B214959 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMPB is a benzamide derivative that is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves the inhibition of certain enzymes, including protein kinase CK2 and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in various physiological processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting the activity of these enzymes, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can potentially slow down the progression of diseases that are associated with their dysregulation.
Biochemical and Physiological Effects
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been found to improve glucose metabolism in diabetic mice by decreasing insulin resistance and increasing glucose uptake. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for lab experiments is its relative ease of synthesis. It can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential direction is the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for different diseases. Finally, the potential long-term effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide on human health need to be investigated further.
In conclusion, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a promising chemical compound that has potential applications in the field of medicine. Its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, and its synthesis is relatively simple. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, including the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs and investigations into its long-term effects on human health.
Synthesis Methods
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography, and the final product is obtained as a white crystalline powder. The synthesis of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential candidate for drug development.
properties
Product Name |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-3-2-4-17(13-15)19(22)20-18-7-5-16(6-8-18)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI Key |
IMXTVLJWUAWLQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)

